3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol
CAS No.: 2098019-46-4
Cat. No.: VC3161868
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098019-46-4 |
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Molecular Formula | C12H18N2O |
Molecular Weight | 206.28 g/mol |
IUPAC Name | 5-cyclobutyl-2-cyclopentyl-1H-pyrazol-3-one |
Standard InChI | InChI=1S/C12H18N2O/c15-12-8-11(9-4-3-5-9)13-14(12)10-6-1-2-7-10/h8-10,13H,1-7H2 |
Standard InChI Key | GTQSKZPPSZGRNH-UHFFFAOYSA-N |
SMILES | C1CCC(C1)N2C(=O)C=C(N2)C3CCC3 |
Canonical SMILES | C1CCC(C1)N2C(=O)C=C(N2)C3CCC3 |
Introduction
Chemical Properties and Structure
Structural Characteristics
3-Cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol features a five-membered pyrazole ring with two distinct substituents: a cyclobutyl group at the 3-position and a cyclopentyl group at the 1-position. The hydroxyl group at the 5-position further contributes to its chemical properties and potential for biological interactions. This structural arrangement creates a unique spatial configuration that influences the compound's chemical behavior and reactivity patterns.
The molecular structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry. The cyclobutyl and cyclopentyl rings provide conformational constraints that may enhance binding specificity with target proteins, while the hydroxyl group offers potential for hydrogen bonding interactions.
Physical and Chemical Properties
The physical and chemical properties of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol are summarized in the following table:
Property | Value |
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Molecular Formula | C₁₂H₁₈N₂O |
Molecular Weight | 206.28 g/mol |
Physical State | Solid at room temperature |
Typical Purity | ≥95% |
InChI | InChI=1S/C12H18N2O/c15-12-8-11(9-4-3-5-9)13-14(12)10-6-1-2-7-10/h8-10,13H,1-7H2 |
InChIKey | GTQSKZPPSZGRNH-UHFFFAOYSA-N |
The compound's structure enables it to participate in various chemical interactions, including hydrogen bonding (through the hydroxyl group), π-stacking interactions (via the pyrazole ring), and hydrophobic interactions (through the cycloalkyl substituents). These properties collectively influence the compound's solubility, membrane permeability, and potential binding affinity to biological targets.
Synthesis Methods
Reaction Conditions and Optimization
The synthesis of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol requires careful control of reaction conditions to maximize yield and purity. Typical reaction parameters include:
Reaction Parameter | Typical Conditions |
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Solvent System | Ethanol or acetic acid |
Temperature Range | 80-100°C |
Reaction Time | Variable (dependent on specific route) |
Catalysts | Acid catalysts may be employed |
Purification Methods | Column chromatography or recrystallization |
The synthesis typically requires careful monitoring of temperature, solvent choice, and reaction time to optimize yield and purity. For example, reactions may be conducted in solvents like ethanol or acetic acid, often at elevated temperatures (around 80-100°C) to facilitate cyclization and condensation processes. Modern synthetic approaches may incorporate microwave-assisted techniques or continuous flow processes to enhance efficiency and reproducibility.
Reactivity and Chemical Behavior
Functional Group Reactivity
The reactivity of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol is largely determined by its functional groups, particularly the hydroxyl group at the 5-position and the nitrogen atoms in the pyrazole ring. These structural features enable the compound to participate in various chemical transformations:
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The hydroxyl group can undergo esterification, etherification, or oxidation reactions
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The pyrazole nitrogen atoms can participate in alkylation or coordination with metal ions
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The cycloalkyl substituents may undergo ring-opening reactions under specific conditions
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The aromatic pyrazole ring can participate in electrophilic substitution reactions
These reactions are often facilitated by catalysts or specific reaction conditions that enhance reactivity while minimizing side products.
Stability Considerations
Structural Feature | Potential Contribution to Activity |
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Pyrazole Ring | Core pharmacophore; potential binding to enzyme active sites |
Hydroxyl Group at 5-position | Hydrogen bonding capabilities; potential for further derivatization |
Cyclobutyl Group at 3-position | Conformational constraint; hydrophobic interactions |
Cyclopentyl Group at 1-position | Enhanced lipophilicity; specific binding interactions |
Comparison with related compounds such as 3-cyclobutyl-1H-pyrazol-5-amine and 3-cyclopentyl-1H-pyrazol-5-amine suggests that the specific substitution pattern in 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol may confer unique biological properties. For example, the replacement of an amino group with a hydroxyl group at the 5-position alters the hydrogen bonding profile and may influence target selectivity.
Applications in Medicinal Chemistry Research
Scaffolds for Drug Design
The 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol structure can serve as a valuable scaffold for medicinal chemistry efforts aimed at developing new therapeutic agents. The compound's core structure offers several advantages for drug design:
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Multiple sites for structural modification to optimize pharmacological properties
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Balanced lipophilicity that may contribute to favorable absorption and distribution characteristics
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Potential for specific binding interactions with biological targets
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Synthetic accessibility allowing for the preparation of structural analogs
These features make 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol a promising starting point for structure-activity relationship studies and the development of focused compound libraries for biological screening.
Comparative Analysis with Related Compounds
Structural Comparisons
Understanding the unique properties of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol requires comparison with structurally related compounds. The following table presents a comparative analysis of key features:
These structural differences likely translate to distinct physicochemical properties and biological activities, highlighting the unique characteristics of 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol within this family of compounds.
Functional Comparisons
From a functional perspective, the replacement of the amino group found in related compounds with a hydroxyl group in 3-cyclobutyl-1-cyclopentyl-1H-pyrazol-5-ol alters the compound's electronic properties and hydrogen bonding capabilities. The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enabling interactions with a broader range of amino acid residues in protein binding sites compared to an amino group.
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